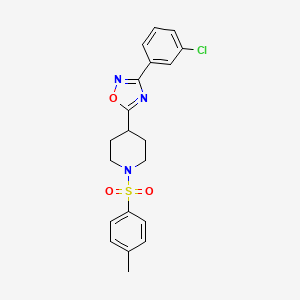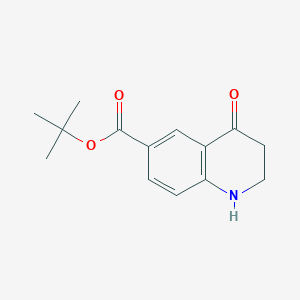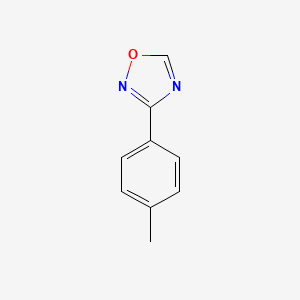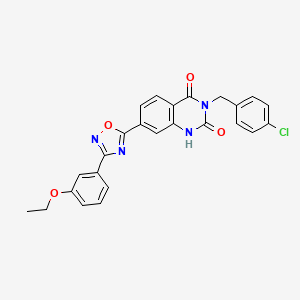
3-(3-Chlorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Chlorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Properties
- Antibacterial and Antifungal Activity : Some oxadiazole derivatives, including those with chlorophenyl groups, have been investigated for their antibacterial and antifungal properties. These compounds show potential as antimicrobial agents against various bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans (Mahanthesha et al., 2021).
Anticancer Potential
- Anticancer Activities : Research into oxadiazole derivatives has revealed their potential in anticancer therapies. For instance, certain oxadiazoles have been evaluated for cytotoxicity against cancer cell lines, such as MCF-7 (breast carcinoma), showing notable efficacy (Mahanthesha et al., 2021). Another study discovered that oxadiazole derivatives can induce apoptosis in cancer cells, further supporting their potential as anticancer agents (Zhang et al., 2005).
Neurodegenerative Disease Research
- Potential in Neurodegenerative Disease Treatment : Certain oxadiazoles, including those with chlorophenyl groups, have shown effectiveness as inhibitors of monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases like Parkinson's disease (Efimova et al., 2023).
Anti-inflammatory and Anti-thrombotic Effects
- Anti-inflammatory and Anti-thrombotic Properties : Some oxadiazole derivatives have been studied for their anti-inflammatory and anti-thrombotic effects in in-vitro and in-vivo models. These compounds show promise in the development of new pharmaceutical products for treating inflammation and thrombosis (Basra et al., 2019).
Other Applications
- Various Biological Activities : Oxadiazole compounds exhibit a range of biological activities, including potential antitubercular and antioxidant properties. This versatility indicates their broad applicability in medicinal chemistry and drug development (Prathap et al., 2014), (Deshmukh et al., 2017).
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-5-7-18(8-6-14)28(25,26)24-11-9-15(10-12-24)20-22-19(23-27-20)16-3-2-4-17(21)13-16/h2-8,13,15H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJFKMFBIWYEAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid](/img/structure/B2356519.png)
![N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356520.png)

![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2356525.png)

![6-Methoxy-4-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2356530.png)



![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate](/img/structure/B2356536.png)
![6-(3,5-Dimethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2356537.png)
